REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][NH2:7])[CH3:3].[CH2:8]([N:17]=[C:18]=[O:19])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][N:14]=[C:15]=[O:16]>C(Cl)Cl>[N:2]([CH2:4][CH2:5][CH2:6][NH:7][C:15]([NH:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][NH:17][C:18]([NH:7][CH2:6][CH2:5][CH2:4][N:2]([CH3:3])[CH3:1])=[O:19])=[O:16])([CH3:3])[CH3:1]
|
Name
|
|
Quantity
|
204.3 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCN
|
Name
|
|
Quantity
|
168.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCN=C=O)N=C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed overnight, in the process of which crystals
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
precipitate
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered with suction at room temperature
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallisation
|
Type
|
ADDITION
|
Details
|
from a mixture of 1000 ml of acetone and 800 ml of ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
N(C)(C)CCCNC(=O)NCCCCCCNC(=O)NCCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 221 g | |
YIELD: PERCENTYIELD | 59.3% | |
YIELD: CALCULATEDPERCENTYIELD | 59.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |